molecular formula C11H18O2 B15180124 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane CAS No. 85098-80-2

2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane

Cat. No.: B15180124
CAS No.: 85098-80-2
M. Wt: 182.26 g/mol
InChI Key: BXFGKPXLIYETAH-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclohexene structure with two methyl groups at positions 4 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane typically involves the reaction of 4,6-dimethyl-3-cyclohexen-1-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, facilitated by the acid catalyst, which promotes the nucleophilic attack of ethylene glycol on the carbonyl group of the cyclohexenone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4,6-dimethyl-3-cyclohexen-1-one or corresponding carboxylic acids.

    Reduction: Formation of diols from the dioxolane ring.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxane
  • 2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxepane

Uniqueness

2-(4,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is unique due to its specific ring structure and substitution pattern. The presence of the dioxolane ring imparts distinct chemical reactivity and stability compared to other similar compounds. Its unique structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

85098-80-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(4,6-dimethylcyclohex-3-en-1-yl)-1,3-dioxolane

InChI

InChI=1S/C11H18O2/c1-8-3-4-10(9(2)7-8)11-12-5-6-13-11/h3,9-11H,4-7H2,1-2H3

InChI Key

BXFGKPXLIYETAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CCC1C2OCCO2)C

Origin of Product

United States

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